Octahydropentalenyl formate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93964-84-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate |
InChI |
InChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2 |
InChI Key |
LIERIUBKWIGWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2C1)OC=O |
Origin of Product |
United States |
Synthetic Methodologies for Octahydropentalenyl Formate
Retrosynthetic Analysis of the Octahydropentalenyl Formate (B1220265) Scaffold
Retrosynthetic analysis is a powerful technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.inrnlkwc.ac.in This approach allows for the design of a viable synthetic route.
Disconnection Strategies for the Formate Ester Moiety
The most logical disconnection in octahydropentalenyl formate is at the ester linkage. This C-O bond disconnection is the reverse of an esterification reaction. slideshare.net This leads to two key synthons: an octahydropentalenyl cation and a formate anion. In practice, these synthons correspond to the synthetic equivalents of octahydropentalenol (B1332180) and a formic acid derivative, respectively. lkouniv.ac.in
The primary retrosynthetic disconnection is as follows:

This disconnection simplifies the synthesis to the preparation of the octahydropentalenol alcohol and its subsequent esterification.
Approaches to the Octahydropentalene Carbon Skeleton
The synthesis of the bicyclic octahydropentalene core is a significant challenge. The cis-fused isomer is notably more stable than the trans-fused isomer. biomedres.usbiomedres.us Various synthetic strategies can be envisioned to construct this framework, often involving intramolecular cyclization reactions. One common approach is the use of a Diels-Alder reaction to form a six-membered ring, followed by ring contraction or other rearrangements. Another strategy involves the intramolecular cyclization of a suitably functionalized cyclooctane (B165968) or cyclononane (B1620106) precursor. The specific stereochemistry of the alcohol substituent on the octahydropentalene ring would need to be controlled during the synthesis of the octahydropentalenol precursor.
Direct Esterification Protocols
Direct esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. Several methods can be employed for the synthesis of this compound from octahydropentalenol and formic acid.
Acid-Catalyzed Esterification of Octahydropentalenol
The Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. jove.commasterorganicchemistry.com In this case, octahydropentalenol would be treated with an excess of formic acid, which can also serve as the solvent, and a catalytic amount of a strong acid such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed using a Dean-Stark apparatus or by using a large excess of one of the reactants. jove.com
The general mechanism for the acid-catalyzed esterification involves protonation of the carbonyl oxygen of formic acid, followed by nucleophilic attack of the hydroxyl group of octahydropentalenol. Subsequent proton transfer and elimination of water yield the protonated ester, which is then deprotonated to give this compound. masterorganicchemistry.com
| Parameter | Condition | Purpose |
| Reactants | Octahydropentalenol, Formic Acid | Formation of the ester |
| Catalyst | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | To protonate the carboxylic acid and increase its electrophilicity |
| Solvent | Excess Formic Acid or an inert solvent (e.g., Toluene) | To dissolve reactants and facilitate the reaction |
| Temperature | Typically elevated | To increase the reaction rate |
| Water Removal | Dean-Stark apparatus or excess reactant | To shift the equilibrium towards product formation |
Advanced Catalytic Systems for Formate Ester Formation (e.g., Au/TiO₂-catalyzed oxidative coupling)
Modern catalytic systems offer milder and more efficient alternatives to traditional acid catalysis. One such method is the gold-titanium dioxide (Au/TiO₂) catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde. nih.govnih.govresearchgate.net This reaction proceeds through the formation of a hemiacetal intermediate from the alcohol (octahydropentalenol) and formaldehyde, which is then oxidized by the Au/TiO₂ catalyst in the presence of air to yield the formate ester. nih.gov This method is advantageous as it often occurs under milder conditions and can exhibit high selectivity. nih.gov The catalyst is also recyclable, making the process more sustainable. nih.govresearchgate.net
| Catalyst Component | Function |
| Gold (Au) nanoparticles | Catalyzes the aerobic oxidation of the hemiacetal intermediate. nih.gov |
| Titanium Dioxide (TiO₂) support | Provides a high surface area for the gold nanoparticles and can play a role in the catalytic activity. researchgate.net |
Solvent Effects and Reaction Parameter Optimization in Direct Esterification
The choice of solvent can significantly impact the rate and equilibrium of an esterification reaction. researchgate.netelsevierpure.com Solvents with low polarity can favor the esterification process. researchgate.net For instance, non-polar solvents like toluene (B28343) are often used in Fischer esterification to facilitate the removal of water via azeotropic distillation.
Optimization of reaction parameters is crucial for maximizing the yield and purity of the desired ester. rsc.orgresearchgate.net Key parameters to consider include:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.
Catalyst Loading: The amount of catalyst needs to be optimized to achieve a reasonable reaction rate without causing unwanted side reactions or purification difficulties.
Reactant Ratio: Using an excess of one reactant can shift the equilibrium towards the product side. jove.com
Reaction Time: The reaction needs to be monitored to determine the optimal time for achieving maximum conversion without product decomposition.
A systematic approach, such as factorial design of experiments, can be employed to efficiently optimize these parameters. rsc.org
Transesterification Strategies
Transesterification is a widely employed method for synthesizing esters, involving the reaction of an alcohol with a source ester in the presence of a catalyst. wikipedia.org For this compound, this involves reacting its precursor, octahydropentalenol (also known as bicyclo[3.3.0]octanol), with a simple formate ester, such as ethyl or methyl formate, which acts as the formate donor.
Enzymatic Transesterification Approaches
Enzymatic synthesis of formate esters offers an environmentally friendly alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity. sigmaaldrich.com Lipases are the most common enzymes used for this purpose due to their ability to catalyze esterification and transesterification reactions. wikipedia.orggoogle.com The immobilized lipase (B570770) from Candida antarctica lipase B (CALB), commercially known as Novozym 435, is frequently cited for its high efficiency and stability in synthesizing various formate esters. researchgate.netresearchgate.net
The general mechanism for lipase-catalyzed synthesis involves the formation of an acyl-enzyme complex between the lipase's active site (commonly a serine residue) and the formate donor. The alcohol precursor then acts as a nucleophile, attacking this complex to release the desired this compound and regenerating the enzyme. researchgate.netnih.gov
Research on analogous systems, such as the synthesis of octyl formate, has identified optimal reaction conditions that can be applied to the synthesis of this compound. These studies highlight the influence of several parameters on reaction yield and rate. nih.gov
Key Parameters in Enzymatic Transesterification:
Enzyme Concentration: Higher enzyme concentrations generally increase the reaction rate, though an optimal concentration exists beyond which the increase is no longer significant. researchgate.net
Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol or the formate donor, can shift the reaction equilibrium to favor product formation. researchgate.netnih.gov
Temperature: Lipase activity is temperature-dependent, with optimal temperatures typically between 30°C and 50°C. Temperatures above this range can lead to enzyme denaturation. google.comnih.gov
Solvent: The choice of organic solvent can significantly impact enzyme activity and substrate solubility. Solvents like acetonitrile (B52724) and 1,2-dichloroethane (B1671644) have been shown to be effective. sigmaaldrich.comresearchgate.net In some cases, solvent-free systems can lead to faster reaction times. mdpi.com
| Enzyme | Acyl Donor | Alcohol | Temperature (°C) | Solvent | Conversion Yield |
|---|---|---|---|---|---|
| Novozym 435 | Formic Acid | Octanol | 40 | 1,2-dichloroethane | 96.51% nih.gov |
| Novozym 435 | Formic Acid | Phenethyl alcohol | 40 | 1,2-dichloroethane | 95.92% sigmaaldrich.com |
| Novozym 435 | Ethyl Formate | 1-Octanol | 40 | Acetonitrile | High Yield researchgate.net |
| Novozym 435 | Formic Acid | Butan-1-ol | 40 | Solvent-free | 90% mdpi.com |
Chemical Transesterification with Various Formate Donors
Chemical transesterification involves the use of acid or base catalysts to facilitate the exchange of the alkoxy group of an ester. wikipedia.org In the synthesis of this compound, the precursor alcohol reacts with a formate donor, typically a low-molecular-weight alkyl formate like methyl formate or ethyl formate. organic-chemistry.org Ethyl formate is often preferred due to its accessibility and favorable reaction kinetics. tandfonline.com
The reaction is an equilibrium process. To drive the reaction toward the formation of the desired product, the alcohol by-product (e.g., methanol (B129727) or ethanol) can be removed by distillation. wikipedia.org Alternatively, using the formate donor or the precursor alcohol in large excess can shift the equilibrium. masterorganicchemistry.com
Catalytic Considerations in Transesterification Reactions
The choice of catalyst is critical in chemical transesterification, influencing reaction rates and conditions. Both homogeneous and heterogeneous catalysts are employed. jbiochemtech.com
Acid Catalysts: Strong acids like sulfuric acid and sulfonic acids are effective homogeneous catalysts. nih.gov They function by protonating the carbonyl oxygen of the formate donor, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the octahydropentalenyl precursor alcohol. wikipedia.orgmasterorganicchemistry.com Heterogeneous solid acid catalysts, such as the acidic resin Amberlyst-15, offer advantages like easy separation from the reaction mixture and reusability, making the process more environmentally friendly. tandfonline.comresearchgate.net
Base Catalysts: Base-catalyzed transesterification is typically faster than acid-catalyzed reactions. mdpi.com Common homogeneous catalysts include sodium hydroxide (B78521), potassium hydroxide, and alkoxides like sodium methoxide. nih.govresearchgate.net The base catalyst functions by deprotonating the alcohol, increasing its nucleophilicity for attack on the formate donor's carbonyl carbon. wikipedia.org Heterogeneous base catalysts, such as alkali-doped metal oxides (e.g., CaO, MgO), are also used to simplify product purification and reduce waste. jbiochemtech.commdpi.com
| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, Sulfonic Acids | Protonates carbonyl group, enhancing electrophilicity. masterorganicchemistry.com | High efficiency. nih.gov | Slow reaction rates, corrosive, difficult to separate. nih.gov |
| Heterogeneous Acid | Amberlyst-15, Zeolites | Provides acidic sites for protonation. mdpi.com | Reusable, stable, easy to separate. tandfonline.commdpi.com | May have lower activity than homogeneous counterparts. |
| Homogeneous Base | NaOH, KOH, Sodium Methoxide | Deprotonates alcohol, enhancing nucleophilicity. wikipedia.org | Very fast reaction rates. mdpi.com | Sensitive to water and free fatty acids, purification required. nih.gov |
| Heterogeneous Base | CaO, MgO, SrO-CaO | Provides basic sites for alcohol activation. jbiochemtech.com | Reusable, eliminates purification steps. nih.govmdpi.com | Can be susceptible to poisoning. |
Formylation Reactions of Octahydropentalenyl Precursors
Direct formylation involves treating the alcohol precursor with a reagent that delivers a formyl group (-CH=O). wikipedia.org This method is a direct route to formate esters and avoids the equilibrium limitations of transesterification. semanticscholar.org
Utilizing Formylating Reagents for Ester Synthesis
Several reagents can be used to directly formylate alcohols. The choice of reagent depends on the substrate's reactivity and the desired reaction conditions.
Formic Acid: The most direct formylating agent is formic acid itself. The reaction with an alcohol to form an ester is a classic Fischer esterification, which is typically catalyzed by a strong acid like sulfuric acid or promoted by a dehydrating agent to remove the water by-product and drive the reaction to completion. researchgate.netresearchgate.net Superparamagnetic CuFe2O4 nanoparticles have also been shown to efficiently catalyze this reaction. researchgate.net
Chloral (B1216628): In the presence of a base, chloral (trichloroacetaldehyde) can serve as a formylating agent for primary and secondary alcohols. This method is noted for its selectivity, as phenols are not converted under the same conditions. researchgate.net
Active Formylating Agents: More reactive formylating agents can be used for mild and efficient O-formylation. These include reagents like 2,2,2-trifluoroethyl formate (TFEF), N-formylsaccharin, and cyanomethyl formate, which react with alcohols under gentle conditions to yield the corresponding formate esters. organic-chemistry.orgtcichemicals.com
Mechanistic Pathways of Formyl Group Introduction
The mechanism of formylation depends on the reagent and catalyst used.
Fischer Esterification (with Formic Acid): Under acidic catalysis, the reaction proceeds through a well-established pathway.
Protonation: The carbonyl oxygen of formic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The hydroxyl group of the octahydropentalenyl precursor alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking oxygen to one of the hydroxyl groups of the intermediate.
Elimination of Water: The intermediate eliminates a molecule of water, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Reaction with Acyl Halide Analogs (e.g., N-formylsaccharin): In these cases, the formylating agent possesses a good leaving group. The mechanism is a direct nucleophilic acyl substitution. The alcohol's oxygen atom attacks the electrophilic formyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable leaving group (e.g., the saccharin (B28170) anion), resulting in the formate ester. tcichemicals.com
Stereoselective and Stereospecific Synthesis of this compound
The controlled synthesis of specific stereoisomers of this compound is crucial for various applications, particularly in the development of new materials and pharmaceuticals where biological activity is often highly dependent on the three-dimensional structure of the molecule. Methodologies to achieve this include controlling diastereoselectivity in multi-step syntheses, employing enantioselective approaches to generate chiral isomers, and leveraging the influence of substrate and catalyst chirality.
Control of Diastereoselectivity in Multi-step Formations
The construction of the octahydropentalene skeleton often involves multi-step reaction sequences where the stereochemical outcome of each step influences the final diastereomeric purity of the product. One effective strategy for achieving high diastereoselectivity is through intramolecular reactions where the conformational constraints of the reacting system favor the formation of one diastereomer over others.
For instance, transannular reactions of appropriately substituted cyclooctene (B146475) derivatives have been shown to be a powerful method for the stereocontrolled synthesis of the bicyclo[3.3.0]octane skeleton. jst.go.jp In this approach, the stereochemistry of the substituents on the eight-membered ring directs the cyclization to form a specific diastereomer of the pentalane core. The choice of reaction conditions and the nature of the leaving group can significantly influence the diastereomeric ratio of the products.
Another approach involves the diastereoselective functionalization of a pre-existing meso-bicyclo[3.3.0]octane scaffold, such as bicyclo[3.3.0]octane-3,7-dione. rsc.org By selectively reacting one of the prochiral carbonyl groups with a chiral reagent or catalyst, it is possible to introduce new stereocenters with a high degree of diastereocontrol. Subsequent transformations can then be used to install the formate group and other desired functionalities.
Below is a representative data table illustrating the diastereoselective reduction of a bicyclo[3.3.0]octane precursor, which could be a key step in a synthesis of a specific octahydropentalenol diastereomer, the alcohol precursor to the formate.
| Entry | Reducing Agent | Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | NaBH4 | Bicyclo[3.3.0]octan-2-one | 85:15 | 95 |
| 2 | L-Selectride® | Bicyclo[3.3.0]octan-2-one | 5:95 | 92 |
| 3 | DIBAL-H | Bicyclo[3.3.0]octan-2-one | 90:10 | 88 |
This is a representative table based on general principles of diastereoselective reductions and not from a specific source on this compound.
Enantioselective Approaches to Chiral this compound Isomers
The synthesis of enantiomerically pure or enriched this compound isomers requires the use of asymmetric synthesis techniques. These methods introduce chirality into the molecule in a controlled manner, leading to a preponderance of one enantiomer.
One common strategy is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral auxiliary could be attached to a precursor of the pentalane ring system to control the facial selectivity of a key bond-forming reaction.
Catalytic asymmetric synthesis is another powerful tool for accessing chiral this compound isomers. This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. For instance, an asymmetric Diels-Alder reaction could be employed to construct the bicyclic core with high enantioselectivity. The choice of the chiral ligand for the metal catalyst is critical in determining the enantiomeric excess (ee) of the product.
The following table provides hypothetical data for an enantioselective reaction that could be part of a synthetic route to a chiral this compound precursor.
| Entry | Chiral Catalyst | Ligand | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | Rh(I) | (R)-BINAP | 92 | 85 |
| 2 | Cu(II) | (S,S)-Ph-BOX | 88 | 90 |
| 3 | Pd(0) | (R)-MOP | 95 | 82 |
This is a representative table based on common catalyst systems used in asymmetric synthesis and not from a specific source on this compound.
Influence of Substrate and Catalyst Chirality on Product Distribution
The stereochemical outcome of a reaction is often a direct consequence of the interplay between the chirality of the substrate and the catalyst. In many stereoselective syntheses, this interaction is the key to achieving high levels of stereocontrol.
In substrate-controlled reactions, the existing stereocenters in the starting material dictate the stereochemistry of the newly formed stereocenters. The inherent conformational preferences of the chiral substrate can lead to a highly selective reaction at a specific face of a reactive functional group.
In catalyst-controlled reactions, the chiral catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state that leads to the desired stereoisomer. The "matching" and "mismatching" effects between the substrate's inherent chirality and the catalyst's chirality can have a profound impact on the product distribution. A "matched" pair will lead to high stereoselectivity, while a "mismatched" pair can result in lower selectivity or even the opposite stereoisomer.
For example, in the asymmetric hydrogenation of a prochiral alkene precursor to the octahydropentalene core, the choice of the chiral phosphine (B1218219) ligand on a rhodium catalyst will determine the facial selectivity of the hydrogen addition. If the substrate itself contains a stereocenter, the diastereoselectivity of the hydrogenation will depend on whether the catalyst and the substrate's chirality work in concert or in opposition.
Spectroscopic and Structural Elucidation Methodologies of Octahydropentalenyl Formate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as octahydropentalenyl formate (B1220265), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to elucidate the stereochemistry of the bicyclic system.
The ¹H NMR spectrum of octahydropentalenyl formate is expected to exhibit distinct signals corresponding to the various protons in the octahydropentalene ring system and the formate group. The chemical shifts are influenced by the electronic environment of each proton.
The single proton of the formate group (H-OCHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.2 ppm, due to the deshielding effect of the adjacent carbonyl group.
The proton attached to the carbon bearing the formate group (the α-proton) would also be significantly deshielded and is expected to resonate in the range of δ 4.5-5.5 ppm. The multiplicity of this signal would depend on the number of adjacent protons and their dihedral angles, providing crucial information about the stereochemistry at this position.
The remaining protons of the bicyclic octahydropentalene core would appear in the more upfield region of the spectrum, generally between δ 1.2 and 2.5 ppm. The bridgehead protons are expected to be in a unique chemical environment and may show complex splitting patterns due to coupling with multiple neighboring protons.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-OCHO | 8.05 | s | - |
| CH-O | 5.10 | m | - |
| Bridgehead CH | 2.40 | m | - |
| Ring CH₂ | 1.80-1.95 | m | - |
| Ring CH₂ | 1.50-1.65 | m | - |
| Ring CH₂ | 1.30-1.45 | m | - |
This data is illustrative and based on typical values for similar structural motifs.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are expected for the carbonyl carbon, the carbon attached to the oxygen of the ester, the bridgehead carbons, and the methylene carbons of the rings.
The carbonyl carbon of the formate group is the most deshielded and would appear significantly downfield, typically in the range of δ 160-165 ppm. The carbon atom of the bicyclic ring attached to the formate oxygen (C-O) would also be deshielded, with an expected chemical shift between δ 70 and 80 ppm. The bridgehead carbons are predicted to resonate in the range of δ 35-45 ppm, while the remaining methylene carbons of the rings would appear in the more shielded region of the spectrum, between δ 20 and 35 ppm.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C=O | 162.5 |
| CH-O | 75.0 |
| Bridgehead CH | 40.0 |
| Ring CH₂ | 32.0 |
| Ring CH₂ | 28.5 |
| Ring CH₂ | 25.0 |
This data is illustrative and based on typical values for similar bicyclic systems.
To definitively assign the complex proton and carbon signals of this compound and to determine its three-dimensional structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the bicyclic ring system. For instance, the correlation between the α-proton and its adjacent protons would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for identifying the connectivity across quaternary carbons (if any) and for confirming the assignment of the formate group to the bicyclic ring. For example, a correlation between the formate proton and the carbonyl carbon, as well as a correlation between the α-proton and the carbonyl carbon, would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be instrumental in determining the stereochemistry of the this compound, for example, by showing through-space interactions between protons on the same face of the bicyclic system.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its molecular formula (C₉H₁₄O₂). This is a critical step in the structural elucidation process, confirming the elemental composition of the molecule.
In an electron ionization (EI) mass spectrometer, this compound would undergo fragmentation, leading to a characteristic pattern of fragment ions. The analysis of these fragments provides valuable structural information.
A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. For this compound, the following key fragmentations would be anticipated:
Loss of the formyloxy radical (•OCHO): This would result in a fragment ion corresponding to the octahydropentalenyl cation [C₈H₁₃]⁺.
Loss of the formate group as formic acid (HCOOH): This would likely occur through a McLafferty-type rearrangement if sterically feasible, or through other rearrangement processes, leading to a fragment ion corresponding to [C₈H₁₂]⁺˙.
Cleavage of the bicyclic ring: The octahydropentalene ring system itself could undergo fragmentation, leading to a series of smaller fragment ions characteristic of the bicyclo[3.3.0]octane skeleton.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Hypothetical Fragment Ion | Possible Fragmentation Pathway |
| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion |
| 109 | [C₈H₁₃]⁺ | Loss of •OCHO |
| 108 | [C₈H₁₂]⁺˙ | Loss of HCOOH |
| 81 | [C₆H₉]⁺ | Ring fragmentation |
| 67 | [C₅H₇]⁺ | Ring fragmentation |
This data is illustrative and based on general fragmentation patterns of formate esters and bicyclic systems.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a primary method for identifying the functional groups within a molecule. For this compound, these techniques would provide definitive evidence for the presence of both the formate moiety and the saturated bicyclic alkane structure.
Characterization of Carbonyl Stretching Frequencies in the Formate Moiety
The most distinct feature in the IR spectrum of a formate ester is the intense absorption band corresponding to the carbonyl (C=O) bond stretching vibration. Due to the influence of the adjacent oxygen atom, this band is typically observed at a relatively high frequency. For simple aliphatic formates, the C=O stretching frequency generally appears in the range of 1720-1750 cm⁻¹. This strong absorption is a key diagnostic marker for the formate group.
In addition to the carbonyl stretch, other vibrational modes of the formate group are also observable. The C-O single bond stretching vibration gives rise to strong bands in the 1150-1200 cm⁻¹ region. Furthermore, the C-H bond of the formate group has characteristic stretching and bending vibrations. The C-H stretching vibration is typically found around 2820-2880 cm⁻¹, while the in-plane C-H bending (or deformation) mode is observed near 1350-1390 cm⁻¹. rsc.org
The table below summarizes the expected vibrational frequencies for the formate functional group.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Carbonyl (C=O) Stretch | 1720 - 1750 | Very Strong | Moderate |
| Formyl (C-H) Stretch | 2820 - 2880 | Moderate | Moderate |
| C-O Stretch | 1150 - 1200 | Strong | Weak |
| Formyl (C-H) In-Plane Bend | 1350 - 1390 | Moderate | Weak |
Vibrational Analysis of the Octahydropentalene Scaffold
The octahydropentalene portion of the molecule is a saturated bicyclic hydrocarbon. Its vibrational spectrum is characterized by the modes associated with C-H and C-C bonds in a strained, fused-ring system.
The C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups on the scaffold are expected to appear in the 2850-3000 cm⁻¹ region. The spectrum in the lower frequency "fingerprint region" (below 1500 cm⁻¹) would be quite complex, containing numerous overlapping bands from C-H scissoring and bending (~1450-1470 cm⁻¹), wagging, and twisting modes, as well as C-C stretching vibrations. researchgate.net
The cis-octahydropentalene scaffold is not a rigid structure but is known to be mobile and fluxional, capable of adopting various conformations such as double-envelope and half-chair forms. biomedres.usbiomedres.us This conformational flexibility means that the experimental spectrum would represent an average of the populated conformers, potentially leading to broadened bands. A detailed assignment of these vibrational modes would likely require sophisticated computational modeling, such as Density Functional Theory (DFT) calculations, to correlate the experimental spectrum with specific conformational geometries. researchgate.netscielo.br
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if single crystals are obtained)
Single-crystal X-ray diffraction is the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govmkuniversity.ac.in This method provides detailed information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for a molecule like this compound.
Single-Crystal X-ray Diffraction Analysis
The application of this technique first requires the growth of a high-quality single crystal of the compound, which can often be achieved through methods like slow evaporation of a solvent. msu.edurochester.edu Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities of which are measured by a detector.
The analysis of this diffraction pattern allows for the calculation of the unit cell dimensions and the electron density map of the molecule. This map is then interpreted to determine the precise coordinates of each atom (excluding hydrogens, which are often placed at calculated positions). The result is a definitive three-dimensional model of the molecule as it exists in the crystal lattice. jst.go.jp
The primary data obtained from a single-crystal X-ray diffraction experiment are summarized in the table below.
| Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit in the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each non-hydrogen atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms, typically measured in angstroms (Å). |
| Bond Angles | The angles formed by three consecutively bonded atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Conformational Preferences and Intermolecular Interactions in the Solid State
The solved crystal structure provides a static snapshot of the molecule's preferred conformation in the solid state. For this compound, this would reveal the specific puckering of the two fused five-membered rings. Computational studies on the cis-octahydropentalene scaffold show that multiple low-energy conformations are possible, and X-ray analysis would identify which of these is adopted in the crystal. biomedres.usbiomedres.us
Mechanistic Investigations of Octahydropentalenyl Formate Transformations
Hydrolysis Pathways of the Formate (B1220265) Ester Moiety
Acid-Catalyzed Hydrolysis Mechanism and Kineticsnih.gov
No published studies on the acid-catalyzed hydrolysis of octahydropentalenyl formate, including its mechanism or kinetic data, could be located.
Base-Catalyzed Hydrolysis Mechanism and Kineticsnih.gov
There are no available research findings concerning the base-catalyzed hydrolysis of this compound.
Transesterification Reactions and Equilibria with Various Alcohols
Influence of Alcohol Structure on Reaction Rate and Equilibrium
Information regarding the transesterification of this compound with different alcohols and the resulting reaction rates or equilibrium positions is not documented in scientific literature.
Catalytic Effects on Transesterification Processes
No studies have been found that investigate the effects of catalysts on the transesterification of this compound.
Reductive Transformations of the Formate Group
There is no available information on the reductive transformations of the formate group in this compound.
Selective Reduction to Corresponding Alcohols or Aldehydes
The reduction of esters is a fundamental transformation in organic synthesis. In the case of this compound, selective reduction can yield either the corresponding alcohol, (octahydropentalenyl)methanol, or the aldehyde, octahydropentalenecarbaldehyde. The choice of reducing agent and reaction conditions dictates the outcome of the reaction. Strong reducing agents typically lead to the formation of the alcohol, while milder reagents can be employed to stop the reduction at the aldehyde stage. libretexts.orgbritannica.com
The general mechanism for ester reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the alkoxide leaving group to give an aldehyde. Since aldehydes are more reactive than esters, they are usually further reduced to the corresponding primary alcohol. libretexts.org
Use of Hydride-Based Reducing Agents
Hydride-based reagents are commonly employed for the reduction of esters. britannica.com
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. libretexts.orgbritannica.com The reaction proceeds through the formation of an aldehyde intermediate, which is immediately reduced further. libretexts.org Due to its high reactivity, LiAlH₄ is not suitable for the selective synthesis of aldehydes from esters.
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulkier and less reactive reducing agent compared to LiAlH₄. masterorganicchemistry.com This steric hindrance and reduced reactivity allow for the selective reduction of esters to aldehydes, provided the reaction is carried out at low temperatures (typically -78 °C) and with only one equivalent of the reagent. libretexts.orgmasterorganicchemistry.com At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable and does not collapse to the aldehyde until the reaction is quenched with water. masterorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄): Generally, sodium borohydride is not reactive enough to reduce esters under normal conditions. libretexts.orgmasterorganicchemistry.com It is often used for the selective reduction of aldehydes and ketones in the presence of esters. masterorganicchemistry.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, though this is less common for ester reductions. rushim.ru
Table 1: Comparison of Hydride-Based Reducing Agents for this compound Reduction
| Reducing Agent | Product(s) | Selectivity | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (Octahydropentalenyl)methanol | Low (reduces to alcohol) | Room temperature |
| Diisobutylaluminum Hydride (DIBAL-H) | Octahydropentalenecarbaldehyde | High (isolates aldehyde) | -78 °C, 1 equivalent |
| Sodium Borohydride (NaBH₄) | No reaction (generally) | N/A | Room temperature |
Oxidative Degradation Pathways and Stability Studies
The stability of organic compounds is a critical factor in their synthesis, storage, and application. Oxidative degradation, in particular, can lead to the decomposition of materials. nih.govnih.gov
Aerobic Oxidation Pathways
Aerobic oxidation involves the reaction of a compound with molecular oxygen. For esters like this compound, oxidation can be initiated by factors such as heat, light, or the presence of radical initiators. The mechanism often proceeds via a free radical chain reaction. The initial step is the abstraction of a hydrogen atom from the octahydropentalene ring, likely at a tertiary C-H bond due to the lower bond dissociation energy, to form a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.
Decomposition of the hydroperoxide can lead to a variety of degradation products, including alcohols, ketones, and smaller carboxylic acids. In some cases, oxidative degradation of polyethers has been shown to produce formates as degradation products. fh-muenster.de Studies on the oxidative degradation of amine solvents have also identified formate as a major oxidation product. utexas.edu Furthermore, the oxidation of sugars under alkaline conditions can lead to the formation of sodium formate. mdpi.com
Investigation of Thermal and Photochemical Degradation
The bicyclic structure of this compound may be susceptible to degradation under thermal or photochemical stress. nih.govacs.org
Thermal Degradation: Heating can provide the energy necessary to overcome the activation barrier for various decomposition reactions. For the octahydropentalene skeleton, high temperatures could potentially lead to ring strain relief through C-C bond cleavage. The formate group itself can also decompose, for instance, through decarboxylation. Computational studies on related bicyclic systems have shown that thermal rearrangements can occur at elevated temperatures, often proceeding through diradical intermediates. irbbarcelona.org The thermal stability of related photoswitchable molecules is a key property for their application. acs.org
Photochemical Degradation: Absorption of ultraviolet or visible light can excite the molecule to a higher energy state, making it more reactive. nih.gov This can lead to photochemical reactions such as cyclization, isomerization, or fragmentation. acs.orgmsu.edu For instance, photochemical rearrangements of bicyclic ketones have been observed to proceed from a triplet excited state. irbbarcelona.org The study of bicyclic diene photoswitches for solar thermal batteries highlights the importance of understanding and controlling photochemical and subsequent thermal reactions to prevent unwanted degradation. beilstein-journals.org
Table 2: Potential Degradation Products of this compound
| Degradation Type | Potential Products |
| Aerobic Oxidation | (Octahydropentalenyl)methanol, Octahydropentalenone, Formic acid, smaller carboxylic acids |
| Thermal Degradation | Ring-opened products, Alkenes (from elimination), Carbon dioxide (from decarboxylation) |
| Photochemical Degradation | Isomers, Cyclized products, Fragmentation products |
Rearrangement Reactions Involving the Octahydropentalene Skeleton
The strained bicyclic framework of octahydropentalene makes it a candidate for various rearrangement reactions, which can be triggered by the formation of reactive intermediates. mvpsvktcollege.ac.inallen.in
Carbon Skeleton Rearrangements Induced by Functional Group Transformations
The transformation of functional groups on the octahydropentalenyl skeleton, a bicyclo[3.3.0]octane system, can serve as a trigger for profound rearrangements of the underlying carbon framework. These changes are typically driven by the formation of reactive intermediates, such as carbocations, which seek greater stability through the migration of alkyl or hydride groups. The study of such transformations, particularly through solvolysis reactions of octahydropentalenyl esters, provides significant insight into the mechanistic pathways governing these skeletal reorganizations.
The solvolysis of esters of bicyclo[3.3.0]octanols, which are structurally analogous to this compound, offers a clear window into these rearrangement processes. Under acidic conditions, the formate group can be protonated, converting it into a good leaving group. Its departure results in the formation of a secondary carbocation on the bicyclic frame. This carbocation is poised to undergo rearrangements to yield more stable carbocationic intermediates, which are then trapped by the solvent to give the final rearranged products.
A foundational type of rearrangement observed in these systems is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.orgmychemblog.com These shifts are generally facile and can lead to structurally diverse products. wikipedia.org
Detailed research into the acetolysis of 2-bicyclo[3.3.0]octanyl tosylates, which serves as a close proxy for the behavior of this compound, has revealed that the stereochemistry of the starting ester has a significant influence on the reaction outcome. Both exo- and endo-isomers of the tosylate undergo solvolysis, leading to a mixture of products arising from direct substitution, elimination, and skeletal rearrangement. caltech.edu
The investigation by Nee and Roberts on the acetolysis of 2-bicyclo[3.3.0]octanyl tosylates demonstrated that the exo-tosylate yields a small amount of a carbon-migration product, cis,cis-8-bicyclo[3.2.1]octanyl acetate (B1210297). This indicates a rearrangement from the bicyclo[3.3.0] system to the more strained bicyclo[3.2.1] system. Concurrently, both the endo- and exo-tosylates produce 1-bicyclo[3.3.0]octanyl acetate, a product of a 1,2-hydride shift, alongside the unrearranged 2-bicyclo[3.3.0]octanyl acetate and the elimination product, bicyclo[3.3.0]-2-octene. caltech.edu
The formation of these rearranged products can be rationalized through a carbocationic mechanism. The departure of the leaving group from the C2 position of the bicyclo[3.3.0]octane skeleton generates a secondary carbocation. This intermediate can then undergo one of two primary rearrangement pathways: a 1,2-hydride shift from the C1 position to the C2 position, leading to a more stable tertiary carbocation at the bridgehead, or a more complex rearrangement involving the migration of a C-C bond to form a different bicyclic system.
The following table summarizes the products observed from the acetolysis of exo- and endo-2-bicyclo[3.3.0]octanyl tosylates, which provides a strong model for the expected transformations of this compound under similar conditions.
| Starting Material | Rearrangement Type | Product |
| exo-2-Bicyclo[3.3.0]octanyl tosylate | Carbon Migration | cis,cis-8-Bicyclo[3.2.1]octanyl acetate |
| exo-2-Bicyclo[3.3.0]octanyl tosylate | 1,2-Hydride Shift | 1-Bicyclo[3.3.0]octanyl acetate |
| endo-2-Bicyclo[3.3.0]octanyl tosylate | 1,2-Hydride Shift | 1-Bicyclo[3.3.0]octanyl acetate |
| exo- & endo-2-Bicyclo[3.3.0]octanyl tosylate | Substitution (retention/inversion) | 2-Bicyclo[3.3.0]octanyl acetate |
| exo- & endo-2-Bicyclo[3.3.0]octanyl tosylate | Elimination | Bicyclo[3.3.0]-2-octene |
Table 1: Products from the Acetolysis of 2-Bicyclo[3.3.0]octanyl Tosylates. Data sourced from Nee and Roberts. caltech.edu
These findings underscore that the transformation of a simple functional group like a formate ester on the octahydropentalenyl framework can initiate a cascade of rearrangements, leading to a variety of structurally distinct products. The precise distribution of these products is a sensitive function of the substrate's stereochemistry and the reaction conditions.
Computational and Theoretical Studies on Octahydropentalenyl Formate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. openaccessjournals.com These calculations can determine the distribution of electrons and the energy of the molecule, which are crucial for predicting its stability and reaction pathways.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. openaccessjournals.comirispublishers.com The first step in a computational study is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure.
This process involves selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G(d), cc-pVTZ) that appropriately describe the electron interactions and atomic orbitals. irispublishers.comacs.org For the cis-octahydropentalene core, studies have employed functionals like ωB97xd with basis sets such as 6-311+G(d) to accurately account for van der Waals forces, which are critical in flexible ring systems. biomedres.usirispublishers.com The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface, a minimum, is located. The result is a detailed geometric profile of the most stable isomer.
The table below illustrates the type of geometric parameters that would be determined from a DFT geometry optimization of octahydropentalenyl formate (B1220265).
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.20 Å |
| Bond Length | C-O (Ester) | ~1.35 Å |
| Bond Angle | O=C-O | ~125° |
| Dihedral Angle | H-C-O-C | ~180° (for s-trans) |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These quantum chemical parameters help in quantitatively assessing the molecule's chemical behavior.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity of a species to accept electrons. |
Conformational Analysis and Energy Landscapes of Octahydropentalenyl Formate
The this compound molecule is not static. Due to the rotation around single bonds, it can adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Given the flexibility of the fused five-membered rings, this compound can exist in a large number of conformations. Exploring this vast conformational space requires computationally efficient methods. Molecular Mechanics (MM) force fields (e.g., MMFF94) provide a fast way to calculate the energy of different conformers. irispublishers.com This method is often used for an initial broad search of the conformational landscape.
Following an initial search, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time at a given temperature, allowing the molecule to overcome energy barriers and explore different conformational states. mdpi.com This provides a dynamic picture of how the molecule behaves, revealing which conformations are most populated and how they interconvert.
Identification of Stable Conformers and Transition States
Studies on the parent cis-octahydropentalene ring system show it is highly mobile and fluxional, unlike its rigid trans isomer. biomedres.usbiomedres.us The cis form, which is significantly more stable, can adopt multiple "double envelope" and "half-chair" conformations with relatively small energy differences between them. biomedres.usirispublishers.com The addition of the formate substituent would further complicate this landscape, introducing new potential conformers based on its orientation relative to the bicyclic system (e.g., axial vs. equatorial-like positions).
The structures found during MM and MD simulations are typically subjected to higher-level DFT calculations to refine their geometries and accurately determine their relative energies. The lowest energy structures are the stable conformers. The energy maxima along the pathways connecting these conformers are the transition states, which determine the rate of interconversion.
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | Equatorial-like formate, Ring 1 envelope, Ring 2 envelope | 0.00 | ~60% |
| Conf-2 | Axial-like formate, Ring 1 envelope, Ring 2 half-chair | 0.85 | ~20% |
| Conf-3 | Equatorial-like formate, Ring 1 half-chair, Ring 2 envelope | 1.20 | ~10% |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and structural elucidation of synthesized compounds. evonik.com By calculating properties like nuclear magnetic shielding and vibrational frequencies, one can generate theoretical NMR and IR spectra.
Using the optimized geometries of the most stable conformers, methods like Gauge-Independent Atomic Orbital (GIAO) combined with DFT can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can be used to assign signals in an experimental spectrum. acs.org Similarly, calculation of the vibrational frequencies (often scaled by an empirical factor to better match experimental results) allows for the prediction of an IR spectrum, helping to identify key functional groups, such as the C=O stretch of the formate group.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (δ) of C=O | 160-165 ppm |
| ¹H NMR | Chemical Shift (δ) of O-C-H | 8.0-8.2 ppm |
| IR | Vibrational Frequency of C=O Stretch | ~1720 cm⁻¹ |
| IR | Vibrational Frequency of C-O Stretch | ~1180 cm⁻¹ |
Computational ¹H and ¹³C NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structural verification.
For a molecule like this compound, predicting its NMR spectrum would involve optimizing its geometry at a given level of theory, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. Common DFT functionals for such calculations include B3LYP and mPW1PW91, paired with basis sets such as 6-311+G(2d,p) or 6-311++G(d,p) to provide a good balance of accuracy and computational cost. nih.gov The computed absolute shieldings are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). For enhanced accuracy, a multi-standard approach might be employed, using standards like benzene (B151609) for aromatic regions and methanol (B129727) for aliphatic regions. nih.gov
The predicted chemical shifts for this compound would reflect its structural features. The proton on the formate group (H-C=O) is expected to have a characteristic downfield shift. The protons on the octahydropentalene ring would exhibit a range of shifts depending on their stereochemical environment (endo/exo, cis/trans fusion) and their proximity to the electron-withdrawing formate group. Similarly, the ¹³C spectrum would show a distinct resonance for the carbonyl carbon of the formate group, with the carbons of the bicyclic core resonating in the aliphatic region.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for a plausible isomer of this compound, based on typical values for formate esters and bicyclic alkanes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl Proton (O=C-H ) | 8.0 - 8.2 | - |
| Carbonyl Carbon (C =O) | - | 160 - 165 |
| Bridgehead Carbons | - | 40 - 50 |
| Bridgehead Protons | 2.5 - 3.5 | - |
| Methylene Protons (adjacent to ester) | 4.0 - 4.5 | 70 - 80 |
| Other Methylene Protons | 1.2 - 2.0 | 25 - 40 |
This interactive table allows for sorting and filtering of the predicted NMR data.
Vibrational Frequency Calculations for IR and Raman Spectroscopy
The process involves geometry optimization followed by a frequency calculation at the same level of theory, such as B3LYP/6-311++G(3df,3pd) or ωb97xd/6-311+G(d). nih.govirispublishers.com The output provides the harmonic vibrational frequencies. It is common practice to apply a scaling factor to these computed frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.
For this compound, key vibrational modes would include the C=O stretch of the formate group, typically a strong band in the IR spectrum. The C-H stretching vibrations of the aliphatic ring and the formyl group would also be prominent. The C-O stretching of the ester linkage and various bending and rocking modes of the octahydropentalene skeleton would populate the fingerprint region of the spectrum. Conformational analysis of the cis-octahydropentalene framework reveals a fluxional nature, which can influence the vibrational spectra. biomedres.usbiomedres.us
A table of predicted characteristic vibrational frequencies for this compound is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (formyl) | 2800 - 2900 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (ester) | 1720 - 1740 | Strong |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
| CH₂ Bending/Scissoring | 1450 - 1470 | Medium |
This interactive table provides a summary of the predicted key vibrational frequencies.
Reaction Pathway Modeling for Synthetic and Degradative Processes
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally.
Determination of Activation Barriers and Reaction Intermediates
The synthesis of this compound would likely proceed through the esterification of an octahydropentalenol (B1332180) with formic acid, often under acidic catalysis. The reverse reaction, ester hydrolysis, is a primary degradation pathway and can be catalyzed by either acid or base. openstax.org
Computational studies on esterification and hydrolysis have elucidated the key steps and energetic profiles of these reactions. acs.orgnih.gov For instance, in acid-catalyzed esterification, the reaction initiates with the protonation of the formic acid, followed by nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. acs.org In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield a carboxylate anion and the alcohol. openstax.org
The activation barriers for these steps can be calculated using methods like DFT. For example, the energy barrier for the decomposition of the tetrahedral intermediate in ester hydrolysis can be significantly lowered by the presence of assisting water molecules. researchgate.net
A hypothetical table of calculated activation barriers for the synthesis and degradation of this compound is provided below, based on analogous systems.
| Reaction | Step | Calculated Activation Barrier (kcal/mol) |
| Acid-Catalyzed Esterification | Nucleophilic Attack | 10 - 15 |
| Water Elimination | 15 - 20 | |
| Base-Catalyzed Hydrolysis | Hydroxide Attack | 10 - 15 |
| Alkoxide Elimination | 5 - 10 |
This interactive table summarizes the hypothetical activation barriers for key reaction steps.
Elucidation of Catalytic Cycles and Stereochemical Outcomes
While simple esterification might not involve a complex catalytic cycle, the synthesis of substituted or functionalized octahydropentalenyl derivatives could employ transition-metal catalysis. beilstein-journals.orgnih.govbeilstein-journals.org For instance, a hypothetical cross-coupling reaction to introduce a substituent onto the octahydropentalene ring could be catalyzed by a palladium or nickel complex.
A generic catalytic cycle for such a reaction would involve:
Oxidative Addition: The active metal catalyst inserts into a bond of a reactant.
Migratory Insertion: A coordinated ligand inserts into a metal-carbon bond. beilstein-journals.orgnih.gov
Transmetalation (if applicable): A second reactant is transferred to the metal center from another metallic reagent.
Reductive Elimination: The final product is formed by the coupling of two ligands, regenerating the active catalyst. nih.gov
The stereochemical outcome of such reactions is often dictated by the chiral ligands attached to the metal center and the geometry of the bicyclic substrate. Computational modeling can be used to predict the preferred stereoisomer by calculating the energies of the diastereomeric transition states. For reactions on bicyclic systems like octahydropentalene, the approach of the reagents is often sterically hindered, leading to high stereoselectivity. researchgate.netnih.gov
Applications of Octahydropentalenyl Formate As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Organic Scaffolds and Natural Product Analogues
The rigid yet conformationally distinct structure of the octahydropentalene skeleton is a recurring motif in a variety of natural products, showcasing its significance as a foundational scaffold. The cis-fusion of the two five-membered rings is energetically more stable than the trans-fused isomer and is prevalent in numerous biologically active molecules. biomedres.usbiomedres.us
The partial mobility of cis-octahydropentalene can significantly influence the biological properties of the natural products in which it is found. biomedres.us This structural feature makes it a valuable target for synthetic chemists aiming to construct complex organic scaffolds and analogues of natural products for medicinal chemistry applications. nuph.edu.uaresearchgate.net
Derivatives of the closely related tetrahydropentalene have been developed as building blocks for creating intricate molecular structures for drug discovery. nuph.edu.uaresearchgate.net The bicyclo[3.3.0]octane core, which is the IUPAC nomenclature for the octahydropentalene ring system, is present in a number of bioactive natural compounds. nuph.edu.uaresearchgate.net The development of scalable synthetic routes to functionalized pentalene (B1231599) derivatives highlights their importance as versatile intermediates. nuph.edu.ua
Table 1: Examples of Natural Products Containing the Octahydropentalene Scaffold
| Natural Product | Biological Relevance |
| Cedrol | A component of cedar oil, used in fragrances. biomedres.usbiomedres.us |
| (-)-α-Cederene and (+)-β-Cederene | Components of cedar oil. biomedres.usbiomedres.us |
| Aburtubolactam | An inhibitor of superoxide (B77818) anions. biomedres.usbiomedres.us |
The synthesis of complex polycyclic scaffolds often relies on the strategic use of bicyclic building blocks. nih.gov Methodologies such as transannular cyclizations and annulation strategies are employed to construct these intricate systems, with the bicyclo[3.3.0]octane framework serving as a common target. nih.gov
Precursor for Advanced Organic Materials
The unique structural and electronic properties of the pentalene system, the unsaturated precursor to octahydropentalene, make it an intriguing candidate for the development of advanced organic materials.
Pentalene-bridged systems have been investigated in the on-surface synthesis of π-conjugated polymers. researchgate.net These materials exhibit interesting electronic properties and have potential applications in molecular electronics. The rigid and planar nature of the pentalene unit can impart desirable characteristics to the resulting polymers, such as enhanced thermal and mechanical stability. researchgate.net
While direct polymerization of octahydropentalenyl formate (B1220265) is not documented, the principles of polyester (B1180765) synthesis from cyclic monomers could be applied. mdpi.comnih.govnih.gov The formate group could potentially be hydrolyzed to the corresponding alcohol, which could then be used in polycondensation reactions with diacids to form polyesters. The resulting polymers would incorporate the rigid octahydropentalene scaffold into the polymer backbone, potentially influencing the material's physical properties.
The development of diverse molecular scaffolds is a key objective in medicinal chemistry and materials science. nih.govscienceopen.com The octahydropentalene core, with its defined stereochemistry and multiple points for functionalization, is a valuable scaffold for the design of novel molecules. Its presence in non-prohibited, biologically active natural products underscores its potential for the development of therapeutic agents and other functional molecules. biomedres.usbiomedres.us The synthesis of libraries of compounds based on such privileged scaffolds is a common strategy in drug discovery. nih.gov
Utility in the Development of Novel Methodologies for Carbonyl Group Introduction or Modification
The functionalization of bicyclic systems, including those containing carbonyl groups, is a central theme in organic synthesis. The octahydropentalene scaffold can be instrumental in the development of new synthetic methods.
Methodologies such as the SmI₂-mediated ketone-olefin coupling reaction have been successfully employed to construct bicyclo[3.3.0]octane ring systems. nih.gov This reaction allows for the formation of the core octahydropentalene skeleton with the simultaneous introduction of a hydroxyl group, which can be further oxidized to a carbonyl group.
The strategic functional group transposition of related bicyclic systems, such as bicyclo[5.3.0]decadienones, provides a blueprint for the manipulation of carbonyl groups within fused ring systems. pitt.edu Such transformations are crucial for accessing a wider range of molecular architectures from a common intermediate. The development of chemoselective methods for the modification of carbonyl groups in the presence of other functionalities is a significant area of research. researchgate.net
Applications in Chiral Auxiliary Design or Asymmetric Catalysis (if stereochemically controlled synthesis is achieved)
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product. wikipedia.org
For octahydropentalenyl formate to be a viable chiral auxiliary, its stereochemically controlled synthesis would be a prerequisite. The rigid bicyclic structure of the octahydropentalene core could provide a well-defined chiral environment to influence the stereochemical outcome of a reaction.
Table 2: Key Requirements for an Effective Chiral Auxiliary
| Requirement | Description |
| High Stereoselectivity | The auxiliary must induce a high degree of stereochemical control in the desired reaction. |
| Ease of Installation and Removal | The auxiliary should be easily attached to the substrate and subsequently removed without racemization of the product. |
| High Recovery Rate | The auxiliary should be recoverable in high yield and optical purity for reuse. |
While there is no direct evidence of this compound being used in this capacity, the principles of chiral auxiliary design suggest that if a stereochemically pure form of this compound could be readily prepared, it could potentially be explored in asymmetric transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. researchgate.net The development of chiral catalysts for asymmetric reactions is another significant area of research where novel chiral scaffolds are continuously sought. rsc.orgmdpi.comnih.govnih.gov
Future Directions and Emerging Research Avenues for Octahydropentalenyl Formate Chemistry
Exploration of More Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance process safety. rsc.orgorganic-chemistry.orgescholarship.org Future research into the synthesis of octahydropentalenyl formate (B1220265) should prioritize the development of sustainable and eco-friendly protocols.
A primary focus will be the utilization of greener formylating agents. Traditional formylation methods often rely on hazardous reagents. Sustainable alternatives, such as using formic acid as a direct C1 source or leveraging carbon dioxide (CO₂) in reductive formylation processes, are highly desirable. acs.orgnih.gov Formic acid, which can be derived from biomass or CO₂ hydrogenation, presents a renewable and atom-economical option for the esterification of an octahydropentalenol (B1332180) precursor. acs.org Catalyst-free N-formylation of amines using formic acid has been demonstrated, and similar principles could be adapted for O-formylation. acs.org
| Green Chemistry Principle | Application in Octahydropentalenyl Formate Synthesis | Potential Benefit |
| Atom Economy | Utilization of formic acid or CO₂ as the formyl source. | Minimizes waste by incorporating all reactant atoms into the final product. |
| Use of Renewable Feedstocks | Deriving the octahydropentalene scaffold from bio-based precursors. | Reduces reliance on petrochemical feedstocks. |
| Catalysis | Employing reusable heterogeneous catalysts for esterification. | Simplifies purification and reduces catalyst waste. |
| Safer Solvents and Auxiliaries | Performing reactions in green solvents (e.g., water, bio-solvents) or under solvent-free conditions. rutgers.edu | Reduces environmental impact and improves process safety. |
Investigation of Organometallic Interactions and Catalytic Cycles
The pentalene (B1231599) ligand system is well-known for its ability to form stable complexes with a variety of transition metals, creating unique electronic and steric environments for catalysis. rsc.orgnih.goviupac.org Future research should delve into the organometallic chemistry of the octahydropentalene scaffold to develop novel catalytic applications.
A significant avenue of exploration is the catalytic C-H activation and functionalization of the octahydropentalene core. mdpi.comnih.govyoutube.com By designing specific organometallic complexes, it may be possible to selectively activate C-H bonds on the bicyclic framework, allowing for direct formyloxylation to produce this compound, bypassing the need for a pre-functionalized alcohol intermediate. This approach would represent a highly efficient and step-economical synthesis.
Understanding the catalytic cycle is paramount for optimizing such transformations. youtube.com Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to elucidate the key steps of the catalytic process, such as oxidative addition, migratory insertion, and reductive elimination. youtube.comxjournals.com This knowledge will enable the rational design of more active, selective, and stable catalysts for the synthesis and further functionalization of this compound.
| Catalyst Type | Potential Catalytic Reaction | Mechanistic Step to Investigate |
| Palladium Pincer Complex | Direct C-H Formyloxylation | C-H activation mechanism (e.g., concerted metalation-deprotonation). |
| Rhodium(II) Paddlewheel | Carbene/Nitrene Insertion | Selectivity for specific C-H bonds on the octahydropentalene ring. |
| Iridium-based Catalysts | Dehydrogenation/Functionalization | Reversibility of the C-H activation step. |
Development of Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced control over reaction parameters, improved safety, and facile scalability. syrris.com The application of continuous flow processes to the synthesis of this compound could provide significant advantages over traditional batch methods.
Esterification reactions are particularly well-suited for flow chemistry. riken.jporganic-chemistry.orgresearchgate.net A packed-bed reactor containing a solid-supported acid catalyst could be used for the continuous conversion of octahydropentalenol and a formylating agent into the desired formate ester. escholarship.orgresearchgate.net This setup allows for precise control over residence time, temperature, and pressure, leading to higher yields and purity while minimizing reaction times. organic-chemistry.org
| Flow Chemistry Parameter | Advantage for this compound Synthesis |
| Precise Temperature Control | Minimizes side reactions and decomposition, leading to higher purity. |
| Enhanced Mixing | Increases reaction rates and improves reproducibility. |
| Short Residence Times | Allows for rapid process optimization and high throughput. |
| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production. |
Advanced In-Situ Spectroscopic Characterization during Reaction Progress
A detailed understanding of reaction mechanisms and kinetics is essential for process optimization and the development of robust synthetic protocols. Advanced in-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer the ability to monitor reactions in real-time without the need for sampling and quenching.
Future research should employ in-situ NMR to study the formation of this compound. This would allow for the direct observation of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic data and mechanistic insights. For instance, in a catalytic C-H formyloxylation reaction, in-situ NMR could potentially identify and characterize transient organometallic intermediates, providing direct evidence for the proposed catalytic cycle.
The data obtained from in-situ spectroscopy can be used to build accurate kinetic models of the reaction. These models are crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time. This approach moves beyond simple trial-and-error optimization to a more rational, data-driven methodology.
| Spectroscopic Technique | Information Gained | Impact on Research |
| In-situ NMR | Real-time concentration profiles of all species, identification of intermediates. | Elucidation of reaction mechanisms and precise kinetic modeling. |
| In-situ IR/Raman | Monitoring of functional group transformations (e.g., C=O stretch of the formate). | Determination of reaction endpoints and monitoring of catalyst stability. |
| Mass Spectrometry | Identification of low-concentration intermediates and byproducts. | Understanding of side reactions and pathways for impurity formation. |
Integration into Multicomponent Reaction Systems for Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, are a powerful tool for achieving synthetic efficiency and molecular diversity. rsc.orgnih.gov A forward-looking research direction would be to design MCRs that incorporate the octahydropentalenyl scaffold or lead to its formation.
For example, a tandem reaction sequence could be envisioned where an MCR is used to construct a functionalized pentalene derivative, which then undergoes a subsequent hydrogenation and formylation in a one-pot process. This would dramatically increase the efficiency of the synthesis by reducing the number of separate reaction and purification steps.
The development of novel MCRs to generate fused bicyclic systems is an active area of research. d-nb.infouni-muenchen.de By carefully selecting the starting materials and reaction conditions, it may be possible to design an MCR that directly assembles the this compound structure or a close precursor. Such a strategy would provide rapid access to a library of related compounds for structure-activity relationship studies, should the molecule prove to have interesting biological or material properties.
| Multicomponent Reaction Strategy | Potential Application | Key Advantage |
| Ugi or Passerini-type Reactions | Introduction of functional diversity onto the pentalene scaffold prior to reduction and formylation. | Rapid generation of a library of analogs. nih.gov |
| Tandem Diels-Alder/Hydrogenation/Formylation | One-pot synthesis from simple acyclic precursors. | High step- and atom-economy. |
| [n+m] Cycloadditions | Novel routes to the fused bicyclic pentalene core. | Access to unique and complex molecular architectures. |
Conclusion
Summary of Key Findings and Contributions to Organic Chemistry
Octahydropentalenyl formate (B1220265), with the chemical formula C₉H₁₄O₂ and IUPAC name 1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate, is a bicyclic formate ester. While specific experimental data for this compound is limited in publicly accessible literature, its structural features—a saturated pentalene (B1231599) (bicyclo[3.3.0]octane) core and a formate ester functional group—allow for a detailed theoretical and predictive analysis of its chemical and physical properties. This article has provided a comprehensive overview of its anticipated characteristics, from its molecular structure and synthesis to its spectroscopic signatures and reactivity.
The primary contribution of this analysis to organic chemistry lies in the systematic application of fundamental principles to a novel and sparsely studied molecule. By examining analogous structures and well-established reaction mechanisms, a robust profile of octahydropentalenyl formate has been constructed. This serves as a foundational reference for any future experimental investigation into this compound. The exploration of its synthesis via formylation of the corresponding octahydropentalenol (B1332180), and its expected reactivity, such as hydrolysis and reduction, reinforces the predictable nature of formate ester chemistry.
Broader Implications for Pentalenoid Chemistry and Formate Ester Transformations
The study of this compound has broader implications for the fields of pentalenoid chemistry and the understanding of formate ester transformations. The pentalene ring system is a recurring motif in a number of natural products and complex synthetic targets. Understanding the influence of substituents, such as the formate group, on the stereochemistry and reactivity of the octahydropentalene core is crucial for the development of new synthetic methodologies. The conformational rigidity of the bicyclic system provides a unique scaffold to study the stereoelectronic effects of the formate ester.
Furthermore, formate esters are significant in organic synthesis, acting as protecting groups, synthetic intermediates, and formylating agents. The chemistry of this compound, particularly its potential for selective transformations at the ester or on the bicyclic core, could offer new strategies in complex molecule synthesis. The stability of the saturated pentalene framework also makes it a suitable platform for investigating the intrinsic properties and reactions of the formate group in a sterically defined environment.
Outlook on Future Research and Discovery in the Field
The current analysis of this compound underscores the vast potential for future research and discovery. The most immediate need is for the experimental validation of the predicted properties outlined in this article. Key areas for future investigation include:
Synthesis and Characterization: The development of an efficient and stereoselective synthesis of this compound is a primary objective. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, mass spectrometry) and X-ray crystallography would provide definitive structural information and confirm the predicted data.
Reaction Chemistry: A systematic study of the reactivity of this compound would be highly valuable. This would involve exploring its behavior under various reaction conditions, including hydrolysis, reduction, and reactions with organometallic reagents. Such studies could reveal novel reaction pathways and synthetic applications.
Computational Modeling: Advanced computational studies could provide deeper insights into the conformational preferences, electronic structure, and reaction mechanisms of this compound. This would complement experimental findings and aid in the rational design of new experiments.
Biological Activity Screening: Given the prevalence of the pentalene core in bioactive molecules, it would be of interest to screen this compound and its derivatives for potential biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for octahydropentalenyl formate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of pentalenyl precursors under controlled pressure (1–5 atm) and temperature (50–80°C). Yield optimization requires monitoring solvent polarity (e.g., ethanol vs. THF) and catalyst loading (e.g., 5% Pd/C). Purity is assessed via GC-MS or HPLC with a C18 column, using retention time matching against certified standards .
- Experimental Design Tip : Include control experiments with alternative catalysts (e.g., Raney Ni) to compare stereoselectivity. Document solvent drying protocols to mitigate side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the formate ester proton (δ 8.0–8.2 ppm) and bridgehead carbons (δ 35–40 ppm). Use deuterated chloroform for solubility and resolution .
- IR Spectroscopy : Confirm ester carbonyl stretch (1740–1720 cm⁻¹) and absence of hydroxyl peaks (>3000 cm⁻¹) to verify complete esterification .
- Mass Spectrometry : Look for molecular ion [M+H]<sup>+</sup> at m/z 168.1 and fragmentation patterns consistent with bicyclic structure .
Q. How can researchers assess the thermal stability of this compound under varying conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen. Compare decomposition onset temperatures in inert vs. oxidative atmospheres. For kinetic studies, use Arrhenius plots derived from isothermal experiments (e.g., 100–150°C) .
Advanced Research Questions
Q. What computational models effectively predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states for acid-catalyzed hydrolysis. Validate calculations with experimental kinetic data (e.g., rate constants from <sup>1</sup>H NMR monitoring) .
- Data Contradiction Analysis : If experimental activation energy deviates >10% from DFT, re-examine solvation effects (e.g., implicit vs. explicit solvent models) or basis set limitations .
Q. How should conflicting data regarding the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer :
- Step 1 : Replicate solubility tests using standardized protocols (e.g., shake-flask method with HPLC quantification) .
- Step 2 : Analyze impurities via LC-MS; trace water in solvents may form hydrates, altering solubility .
- Step 3 : Compare results with literature using Hansen Solubility Parameters (HSPs) to identify outliers .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor hydrogenation progress .
- DoE Optimization : Use a Central Composite Design to evaluate interactions between temperature, pressure, and catalyst age .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
